![molecular formula C19H28N4O B5558581 2-cyclopentyl-9-(pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558581.png)
2-cyclopentyl-9-(pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 2-cyclopentyl-9-(pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one derivatives often involves spirocyclization processes. For example, the synthesis of 3,9-diazaspiro[5.5]undecane derivatives, which are structurally related, can be achieved via intramolecular spirocyclization of pyridine substrates, as demonstrated by Parameswarappa and Pigge (2011) (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The molecular structure of such compounds is often characterized using spectroscopic techniques like NMR and X-ray crystallography. Zhu (2011) synthesized and characterized 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane using X-ray diffraction (Zhu, 2011).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including Michael addition and base-promoted recyclization. For instance, Islam et al. (2017) developed a methodology for the synthesis of diazaspiro[5.5]undecane derivatives via cascade cyclization (Islam et al., 2017).
Scientific Research Applications
Synthesis and Chemical Properties
Compounds within the diazaspiro[5.5]undecane family, including variants like the specified chemical, have been subjects of synthesis studies aiming at understanding their structural and chemical behaviors. Innovations in intramolecular spirocyclization techniques have enabled the construction of diverse 3,9-diazaspiro[5.5]undecane derivatives, underscoring their significance in organic synthesis and drug discovery processes. The methodologies applied often involve the use of catalyst-free synthesis or microwave-assisted solid-phase synthesis to generate these compounds efficiently and with high selectivity (Parameswarappa & Pigge, 2011), (Macleod et al., 2006).
Biological and Pharmacological Applications
The structural uniqueness of diazaspirocycles, including 2,9-diazaspiro[5.5]undecanes, lends them to exploration in biological and pharmacological contexts. Their application spans across the development of antihypertensive agents, privileged structures for drug discovery targeting various disorders, and potential antiviral agents. Notably, the synthesis and evaluation of these compounds have shown promising results in areas such as hypertension management and the inhibition of specific receptors implicated in various diseases (Clark et al., 1983), (Blanco‐Ania et al., 2017).
Advanced Drug Discovery and Development
The diazaspiro[5.5]undecane scaffold is being investigated for its utility in the development of new therapeutic agents. The focus has been on harnessing its structural framework for the synthesis of molecules with potential application in treating conditions like pain, obesity, and various cardiovascular disorders. The ability to introduce functional diversity into this scaffold allows for the exploration of a wide range of pharmacological activities and the optimization of drug properties (Jenkins et al., 2009), (García et al., 2019).
Future Directions
properties
IUPAC Name |
2-cyclopentyl-9-(pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O/c24-18-6-7-19(15-23(18)16-4-1-2-5-16)8-12-22(13-9-19)14-17-20-10-3-11-21-17/h3,10-11,16H,1-2,4-9,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWYYFFTHBZTGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC3(CCC2=O)CCN(CC3)CC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-9-(pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.